molecular formula C12H14O3 B6596732 4-methyl-2-oxo-4-phenylpentanoic acid CAS No. 217195-70-5

4-methyl-2-oxo-4-phenylpentanoic acid

Cat. No.: B6596732
CAS No.: 217195-70-5
M. Wt: 206.24 g/mol
InChI Key: JQFGKPKESVXEOM-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-4-phenylpentanoic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . Its structure features a pentanoic acid backbone substituted with a methyl group, an oxo group, and a phenyl ring, which may be of interest in various organic synthesis and medicinal chemistry projects. While specific biological or mechanistic data for this exact compound is not widely reported in the available literature, compounds with similar 2-oxoacid and 4-phenylpentanoic acid motifs are frequently explored as synthetic intermediates or building blocks for more complex molecules . For instance, structurally related compounds have been utilized in the synthesis of novel heterocyclic systems with potential pharmacological activities . Researchers value this reagent for its multifunctional groups that allow for further chemical modifications. This product is provided as a high-grade material for research and development applications. This product is for research use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-oxo-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFGKPKESVXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217195-70-5
Record name 4-methyl-2-oxo-4-phenylpentanoic acid
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Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 Oxo 4 Phenylpentanoic Acid

Reactivity Profiles of the Alpha-Keto Acid Moiety

The α-keto acid group is the most chemically dynamic part of the molecule, featuring a carboxylic acid and an adjacent ketone. This arrangement enables a variety of reactions, including decarboxylation, nucleophilic and electrophilic additions, and derivatization of the carboxyl group.

Decarboxylative Processes and Reaction Pathways

Alpha-keto acids, including 4-methyl-2-oxo-4-phenylpentanoic acid, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide (CO₂). acs.orglearncbse.in This process is a key transformation and can be initiated through various means, including thermal or catalytic conditions. These compounds are known to be important intermediates in several biochemical pathways where decarboxylation is a critical step. wikipedia.orgnih.gov

One significant reaction pathway involving the decarboxylation of α-keto acids is the Strecker degradation of amino acids. nih.gov In this process, an α-keto acid reacts with an amino acid to form a Strecker aldehyde. The proposed mechanism involves the formation of an imine intermediate between the keto group of the α-keto acid and the amino group of the amino acid. nih.gov This intermediate then undergoes an electronic rearrangement, leading to the loss of carbon dioxide and the formation of a new imine, which ultimately yields the Strecker aldehyde. nih.gov

Nucleophilic and Electrophilic Additions at the Keto Carbonyl Center

The keto group within the α-keto acid moiety is highly susceptible to nucleophilic addition reactions. mdpi.comncert.nic.in The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for attack by nucleophiles. ncert.nic.inlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

The conditions of the reaction dictate the specific mechanism:

Acidic Conditions : The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. openochem.org

Basic Conditions : A strong nucleophile attacks the carbonyl carbon directly, forming the tetrahedral intermediate, which is subsequently protonated in a later workup step. openochem.org

A variety of nucleophiles can participate in these addition reactions, as detailed in the table below.

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)α-Hydroxy acid
CyanideHydrogen cyanide (HCN)Cyanohydrin
OrganometallicsGrignard Reagents (R-MgBr)Tertiary alcohol (after workup)
AminesPrimary Amines (R-NH₂)Imine (Schiff base)
AlcoholsMethanol (B129727) (CH₃OH)Hemiketal

While the primary reactivity of the keto carbonyl center is with nucleophiles, the term "electrophilic addition" can refer to the protonation of the carbonyl oxygen, which acts as a Lewis base. ncert.nic.in This initial protonation is a key step in acid-catalyzed nucleophilic additions. openochem.org

Esterification and Amidation Transformations

The carboxylic acid functional group of this compound readily undergoes esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism for Fischer esterification proceeds through several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, activating the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack : A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.comyoutube.com

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation, the formation of an amide, is another key transformation. While direct reaction of the carboxylic acid with an amine is possible, it generally requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or anhydride, or reacted in the presence of a coupling agent. Another modern approach involves a benzyne-mediated amidation reaction, which can proceed under mild conditions. organic-chemistry.org

Chemical Transformations of the Phenyl and Alkyl Moieties

Beyond the α-keto acid core, the phenyl and alkyl portions of the molecule offer further opportunities for chemical modification.

Aromatic Functionalization Reactions of the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituent attached to the phenyl ring is a quaternary alkyl group, which acts as a weak electron-donating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. The steric hindrance from the bulky substituent may favor substitution at the less hindered para position. Common EAS reactions include:

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-(4-nitrophenyl)-4-methyl-2-oxopentanoic acid
HalogenationBr₂, FeBr₃4-(4-bromophenyl)-4-methyl-2-oxopentanoic acid
SulfonationSO₃, H₂SO₄4-(4-sulfophenyl)-4-methyl-2-oxopentanoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃4-(4-acylphenyl)-4-methyl-2-oxopentanoic acid

Side-Chain Modifications and Elaborations of the Pentanoic Backbone

The pentanoic backbone of the molecule possesses reactive sites, most notably the α-carbon (C-3), which is situated between the keto and carboxylic acid groups. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. libretexts.org This acidity allows for the formation of an enolate ion intermediate in the presence of a base.

This enolate can then act as a nucleophile in various reactions, such as:

Alkylation : Reaction with an alkyl halide to introduce a new alkyl group at the C-3 position.

Aldol-type Condensation : Reaction with an aldehyde or ketone to form a new carbon-carbon bond, leading to a more complex molecular structure. libretexts.org

Furthermore, the keto group at the C-2 position can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, transforming the α-keto acid into an α-hydroxy acid without affecting the carboxylic acid or the phenyl ring.

Mechanistic Investigations of Key Chemical Reactions

The reactivity of this compound is dictated by its constituent functional groups: a carboxylic acid (C1), an α-keto group (C2), and a quaternary carbon (C4) bearing a phenyl ring. Mechanistic investigations, often drawing from the established behavior of α-keto acids and related phenyl-substituted ketones, reveal several key transformation pathways. wikipedia.org These include decarboxylation, nucleophilic additions to the carbonyl centers, and reactions involving enol or enolate intermediates.

Decarboxylation Mechanisms

While β-keto acids readily decarboxylate through a cyclic six-membered transition state upon heating, the thermal decarboxylation of α-keto acids like this compound is less facile and proceeds through different mechanisms. youtube.commasterorganicchemistry.com The absence of a β-carbonyl group prevents the formation of the typical cyclic enol intermediate. masterorganicchemistry.com

Heating this compound can induce the loss of carbon dioxide, though likely at higher temperatures than required for β-keto acids. libretexts.org The mechanism can involve the formation of an acyl anion equivalent or a radical intermediate, particularly under specific conditions such as in the presence of initiators or upon electrolysis (a Kolbe-type reaction). libretexts.org

A plausible pathway involves the initial formation of a resonance-stabilized carbanion at the C2 position after decarboxylation, which is then protonated to yield an aldehyde. However, the stability of this intermediate influences the reaction feasibility.

In the presence of certain oxidizing agents, the molecule can undergo oxidative decarboxylation. For instance, reactions with reagents like hydrogen peroxide or in the presence of metal catalysts can facilitate the cleavage of the C1-C2 bond to form 3-methyl-3-phenylbutanoic acid.

Nucleophilic Addition to Carbonyl Groups

The presence of two carbonyl groups (one keto, one carboxylic acid) provides two electrophilic sites for nucleophilic attack. The ketone carbonyl at C2 is generally a more reactive electrophile than the carbonyl of the carboxylic acid at C1. The reactivity is influenced by both steric and electronic factors.

The mechanism of nucleophilic addition to the C2 ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to form an alcohol. This reaction is fundamental to processes like reduction using hydride reagents (e.g., NaBH₄) to form the corresponding α-hydroxy acid.

Table 1: Comparison of Electrophilic Sites

Carbonyl GroupPositionRelative ElectrophilicityMechanistic Notes
KetoneC2HighSubject to direct nucleophilic addition. The adjacent bulky quaternary group provides significant steric hindrance.
Carboxylic AcidC1LowerTypically undergoes nucleophilic acyl substitution rather than addition. The hydroxyl group is a poor leaving group and must be protonated first.

Enolization and Enolate Formation

This compound possesses acidic α-hydrogens on the methylene (B1212753) carbon at the C3 position, allowing it to form an enol or an enolate ion. This process can be catalyzed by either acid or base.

Acid-Catalyzed Enolization: In the presence of an acid, the ketone carbonyl at C2 is protonated, increasing the acidity of the C3 hydrogens. A weak base (e.g., water) can then abstract a proton from C3, leading to the formation of an enol intermediate.

Base-Catalyzed Enolate Formation: A strong base can directly deprotonate the C3 carbon, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the C3 carbon and the C2 oxygen atom.

The formation of these intermediates is a critical first step in reactions such as α-halogenation or aldol-type condensation reactions.

Oxidative Cleavage and Rearrangement

Strong oxidizing conditions can lead to the cleavage of the carbon-carbon bonds within the molecule. For instance, oxidation with a strong agent like potassium permanganate (B83412) or ozone can cleave the bond between C2 and C3, particularly after enolization.

A kinetic study on the analogous compound 4-oxo-4-phenylbutanoic acid using acid bromate (B103136) as an oxidizing agent demonstrated a mechanism involving the formation of an enolate anion as the rate-determining step. asianpubs.org A similar mechanism can be proposed for this compound, where the enol form of the keto-acid reacts with the oxidizing species. The reaction ultimately leads to oxidative decarboxylation, yielding benzoic acid and other fragments. asianpubs.org

Table 2: Plausible Mechanistic Pathways and Intermediates

Reaction TypeKey Reagents/ConditionsPrimary Intermediate(s)Expected Product(s)
Thermal DecarboxylationHeat (>150 °C)Acyl anion / Carbanion3-Methyl-3-phenylbutanal
ReductionNaBH₄, followed by H₃O⁺Alkoxide2-Hydroxy-4-methyl-4-phenylpentanoic acid
Enolate FormationStrong base (e.g., LDA)Enolate anion(Used in subsequent alkylation/acylation)
Oxidative DecarboxylationAcid Bromate (HBrO₃)Enolate, Radical speciesBenzoic acid, CO₂

Advanced Spectroscopic and Structural Characterization Techniques for 4 Methyl 2 Oxo 4 Phenylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

For 4-methyl-2-oxo-4-phenylpentanoic acid, a combination of ¹H (proton), ¹³C (carbon-13), and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. Key expected signals include a multiplet in the aromatic region (approximately 7.2-7.4 ppm) for the five protons of the phenyl group, a singlet for the two protons of the methylene (B1212753) group (CH₂) adjacent to the ketone, and a singlet for the six equivalent protons of the two methyl groups attached to the quaternary carbon. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this molecule, signals corresponding to the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the phenyl ring, the quaternary carbon, the methylene carbon, and the methyl carbons would be expected. The chemical shifts are indicative of the carbon type; for instance, carbonyl carbons typically resonate in the 170-200 ppm range.

2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assembling the structure. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would map each proton to its directly attached carbon atom. This correlational data confirms the connectivity of the molecular fragments deduced from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s, 1H)~170-175
Ketone (C=O)-~195-200
Phenyl (Ar-H)~7.2-7.4 (m, 5H)~125-145
Methylene (-CH₂-)~3.0-3.5 (s, 2H)~45-55
Quaternary Carbon (-C(CH₃)₂-)-~40-50
Methyl (-CH₃)~1.3-1.6 (s, 6H)~25-30

s = singlet, m = multiplet

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. ed.ac.uk For this compound (C₁₂H₁₄O₃), the monoisotopic mass is 206.0943 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers a "molecular fingerprint." In electron ionization (EI-MS), characteristic fragmentation of α-keto acids often involves cleavage of bonds adjacent to the carbonyl groups. libretexts.org Key expected fragmentation pathways for this molecule include:

Decarboxylation: Loss of a carbon dioxide molecule (CO₂), a common pathway for carboxylic acids, resulting in a fragment ion. nih.gov

Loss of the Carboxyl Group: Cleavage resulting in the loss of the entire COOH group. libretexts.org

Alpha-Cleavage: Fission of the C-C bond between the two carbonyl groups.

Phenyl Group Fragmentation: Formation of characteristic aromatic fragments, such as the tropylium (B1234903) ion (m/z 91).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

Adduct/Fragment Formula Predicted m/z Description
[M-H]⁻[C₁₂H₁₃O₃]⁻205.0870Molecular ion (negative mode) uni.lu
[M+H]⁺[C₁₂H₁₅O₃]⁺207.1016Molecular ion (positive mode) uni.lu
[M-CO₂]⁺[C₁₁H₁₄O]⁺162.1045Loss of carbon dioxide
[M-COOH]⁺[C₁₁H₁₃O]⁺161.0966Loss of the carboxyl group
[C₇H₇]⁺[C₇H₇]⁺91.0548Tropylium ion from phenyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. pcbiochemres.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. A very broad band from approximately 2500 to 3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching bands would be expected: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the α-ketone carbonyl (around 1720-1740 cm⁻¹), which may overlap. Aromatic C=C stretching vibrations from the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. Therefore, it would be highly effective for observing the symmetric breathing modes of the phenyl ring, complementing the information from the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
KetoneC=O stretch1720 - 1740Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
Phenyl RingC=C stretch1450 - 1600Medium to Weak
Aliphatic/AromaticC-H stretch2850 - 3100Medium

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

The C4 carbon of this compound, which is bonded to a phenyl group, two methyl groups, and the rest of the carbon chain, is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical methods are essential for determining the absolute configuration (R or S) of this stereocenter. numberanalytics.com

Electronic Circular Dichroism (ECD) is a primary chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.commdpi.com The resulting ECD spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations (such as time-dependent density functional theory), the absolute stereochemistry of the molecule can be unambiguously assigned. mdpi.commsu.edu

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

If this compound can be grown as a single crystal of sufficient quality, single-crystal X-ray diffraction can provide the most definitive structural information in the solid state. researchgate.net This technique works by scattering a beam of X-rays off the ordered array of molecules in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined.

This analysis yields a three-dimensional model of the molecule, providing exact data on:

Bond lengths and angles: Confirming the molecular constitution.

Torsional angles: Defining the molecule's specific conformation, such as the orientation of the phenyl ring relative to the carboxylic acid chain. mdpi.com

Intermolecular interactions: Revealing how molecules are arranged in the crystal lattice, including details of hydrogen bonding networks, which are expected to be significant for the carboxylic acid groups. mdpi.commdpi.com

This technique offers an unparalleled level of structural detail, validating the assignments made by other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Oxo 4 Phenylpentanoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. youtube.com For a molecule like 4-methyl-2-oxo-4-phenylpentanoic acid, DFT is invaluable for predicting its geometry, electronic landscape, and spectroscopic characteristics. A typical approach involves using a hybrid functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's structure and properties. nih.govnih.gov

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, this involves analyzing the rotational freedom around several single bonds, particularly the bond connecting the phenyl group and the bond between the carbonyl carbons.

Table 1: Illustrative Structural Parameters Determined by DFT Geometry Optimization

Parameter Atom(s) Involved Description
Bond Length (Å) C=O (keto) Length of the ketone carbonyl bond.
Bond Length (Å) C=O (acid) Length of the carboxylic acid carbonyl bond.
Bond Length (Å) O-H (acid) Length of the hydroxyl bond in the carboxyl group.
Bond Angle (°) C-C(=O)-C Angle around the ketone carbonyl carbon.

This table illustrates the types of parameters obtained from a DFT geometry optimization. Actual values would be determined via specific calculations.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

For this compound, DFT calculations would map the distribution and energies of these orbitals. The HOMO is expected to have significant density on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the electron-deficient α-keto acid portion. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

This table shows key electronic descriptors derived from DFT calculations. Values are specific to the chosen level of theory.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors. nih.gov These are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing these predicted shifts with experimental data is a robust method for structure validation. nsf.gov For this molecule, calculations would predict the chemical shifts for the aromatic protons, the diastereotopic methylene (B1212753) protons, the gem-dimethyl groups, and the various carbon atoms.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. Characteristic frequencies, such as the C=O stretches of the ketone and carboxylic acid groups (~1650-1750 cm⁻¹) and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), would be identified. These theoretical frequencies are often scaled by an empirical factor to better match experimental results.

Table 3: Examples of Predicted Spectroscopic Data

Spectrum Type Predicted Parameter Functional Group
¹H NMR Chemical Shift (ppm) Protons on the Phenyl Ring
¹H NMR Chemical Shift (ppm) Methylene Protons (-CH₂-)
¹³C NMR Chemical Shift (ppm) Ketone Carbonyl (C=O)
¹³C NMR Chemical Shift (ppm) Carboxylic Acid Carbonyl (C=O)
IR Vibrational Frequency (cm⁻¹) O-H Stretch (Carboxylic Acid)

This table provides examples of spectroscopic parameters that can be predicted using DFT calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. acs.org For this compound, a key reaction of interest is decarboxylation, a common pathway for β-keto acids (though this is an α-keto acid, decarboxylation can still be explored). nih.govmasterorganicchemistry.com

DFT calculations can be used to locate the transition state (TS) structure for a proposed reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, characterized by a single imaginary vibrational frequency. By calculating the energies of the reactant, the transition state, and the product, the activation energy barrier (Ea) can be determined. A lower activation energy implies a faster reaction rate. Such studies provide deep insights into the feasibility of a reaction and the specific atomic motions involved in the bond-breaking and bond-forming processes. nih.govbohrium.com For α-keto acids, mechanisms for acylation reactions, where the molecule acts as an acyl donor with the release of CO₂, are also of significant interest. nih.gov

Molecular Modeling of Solvation Effects and Intermolecular Interactions

Reactions are typically run in a solvent, which can have a profound impact on molecular conformation, stability, and reactivity. Computational models account for these environmental effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. github.iochemrxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, providing a good first approximation of solvation free energies. researchgate.netnih.gov

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of the target molecule and water or alcohol molecules. A hybrid approach, combining an explicit first solvation shell with an implicit continuum for the bulk solvent, often provides a high level of accuracy. nih.gov

These models are essential for accurately predicting properties like pKa or for studying reactions where the solvent plays a direct role. nih.govacs.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build a mathematical model that correlates a molecule's structural or computational properties with its observed reactivity or biological activity. nih.gov For a series of analogues of this compound (e.g., with different substituents on the phenyl ring), a QSRR study would proceed as follows:

A set of molecular descriptors would be calculated for each analogue using DFT. These descriptors can include electronic properties (HOMO/LUMO energies, atomic charges), steric properties (molecular volume), and thermodynamic properties (solvation energy).

These descriptors are then used as independent variables in a statistical model (such as multiple linear regression or machine learning algorithms) to predict an experimentally measured dependent variable, like a reaction rate constant or chromatographic retention time. researchgate.net

A successful QSRR model not only allows for the prediction of reactivity for new, unsynthesized analogues but also provides insight into the key molecular features that govern the observed activity. nih.gov

Synthetic Applications and Chemical Derivatization of 4 Methyl 2 Oxo 4 Phenylpentanoic Acid

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

4-Methyl-2-oxo-4-phenylpentanoic acid serves as a valuable building block in organic synthesis due to the presence of two distinct and reactive functional groups. The carboxylic acid moiety provides a handle for forming esters and amides, while the α-keto group is susceptible to a variety of nucleophilic additions and condensation reactions. This dual reactivity allows for stepwise or selective modifications, enabling the construction of diverse molecular architectures.

The general class of α-keto acids is crucial in metabolic pathways and as precursors for amino acids. Structurally similar compounds, such as 4-methyl-2-oxopentanoic acid, are recognized metabolites. nih.gov The introduction of a phenyl group, as in this compound, adds lipophilicity and potential for aromatic interactions, making its derivatives interesting candidates for various chemical and pharmaceutical applications. Its scaffold is particularly useful for introducing a gem-dimethylphenyl group into a target molecule, a structural motif present in a number of biologically active compounds.

Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

The inherent reactivity of its functional groups allows for the straightforward synthesis of more elaborate molecules from the this compound core.

The carboxylic acid group is readily converted into a range of other functional groups. Standard esterification or amide formation protocols can be applied to this substrate. For instance, peptide synthesis techniques are often employed for coupling carboxylic acids to amines. thermofisher.com

Common derivatization methods applicable to the carboxyl group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst or with a more reactive alkylating agent. Reagents like diazomethane (B1218177) or the use of 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can yield methyl or phenacyl esters, respectively. colostate.edunih.gov

Amide Formation: Activation of the carboxylic acid, often with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. thermofisher.comnih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this often requires harsh conditions that may also affect the keto group. Selective protection of the ketone may be necessary prior to reduction.

Table 1: Potential Derivatization Reactions at the Carboxyl Group This table is interactive. You can sort and filter the data.

Reaction Type Reagent(s) Product Functional Group
Esterification Alcohol (e.g., Methanol), Acid Catalyst Methyl Ester
Esterification 4'-Bromophenacyl triflate, Base Bromophenacyl Ester
Amide Formation Amine, EDC/NHS Amide

The α-keto group is a key site for carbon-carbon and carbon-heteroatom bond formation. A particularly powerful transformation is the Knoevenagel condensation, where the α-keto acid reacts with a compound containing an active methylene (B1212753) group.

In a study involving a structurally related scaffold, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid was subjected to a Knoevenagel condensation with various substituted furan (B31954) aldehydes. nih.govresearchgate.net This reaction, catalyzed by a base, involves the formation of a new carbon-carbon double bond at the methylene group adjacent to the ketone, leading to highly functionalized heterocyclic systems. nih.govresearchgate.net This demonstrates a robust method for extending the molecular framework from the keto-position.

Other potential transformations include:

Reduction: Selective reduction of the ketone to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 2-hydroxy-4-methyl-4-phenylpentanoic acid derivative.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an α-amino acid derivative.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to convert the keto group into an alkene.

Design and Synthesis of Chemically Modified Analogues and Derivatives

The design and synthesis of analogues based on a core scaffold are fundamental to fields like medicinal chemistry. By systematically modifying the structure of this compound, libraries of new compounds can be generated.

A clear example of this approach is demonstrated in the synthesis of a series of antibacterial agents. nih.govresearchgate.net Researchers started with an L-leucine derived intermediate, which shares the 4-methylpentanoic acid backbone, and performed a Knoevenagel condensation with a variety of substituted 5-phenylfuran-2-carbaldehydes. nih.gov This strategy resulted in a library of eight distinct analogues (4a-4h), each bearing a different substituent on the phenyl ring. nih.govresearchgate.net This work highlights how the core structure can be systematically elaborated to explore structure-activity relationships. nih.gov

Table 2: Synthesized Analogues via Knoevenagel Condensation of a Related Scaffold This table is interactive. You can sort and filter the data based on the substituent.

Compound ID Substituent on Phenyl Ring Resulting Analogue Structure
4a 4-F (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
4b 4-Cl (S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
4c 4-Br (S,Z)-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
4d 4-I (S,Z)-2-(5-((5-(4-iodophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
4e 4-CH₃ (S,Z)-4-methyl-2-(5-((5-(p-tolyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
4f 4-OCH₃ (S,Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
4g 4-NO₂ (S,Z)-4-methyl-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
4h 3,4-di-Cl (S,Z)-2-(5-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

Source: Adapted from research on related pentanoic acid derivatives. nih.govresearchgate.net

Stereospecific Transformations Leading to Chiral Compounds

The synthesis of single-enantiomer compounds is of paramount importance, particularly for pharmaceutical applications. While this compound is itself chiral at C4, the carbon at C2 is prochiral. Reactions at the keto group can therefore generate a new stereocenter.

Stereospecific transformations can be achieved by using chiral starting materials or chiral reagents. In the synthesis of the antibacterial agents previously mentioned, the researchers began with the naturally occurring amino acid L-leucine. nih.gov By using L-leucine as the chiral precursor, they prepared the key intermediate, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid, with a defined (S)-stereochemistry at the carbon corresponding to C2 of the pentanoic acid backbone. nih.gov This chirality was maintained throughout the subsequent synthetic steps, ensuring that the final complex molecules were produced as single stereoisomers. nih.gov This approach exemplifies how a chiral pool starting material can be used to direct the stereochemical outcome of a synthesis that incorporates a 4-methylpentanoic acid scaffold.

Analytical Methodologies for Isolation, Detection, and Characterization of 4 Methyl 2 Oxo 4 Phenylpentanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of 4-methyl-2-oxo-4-phenylpentanoic acid from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its analysis.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the structure of this compound, which contains both a hydrophobic phenyl group and a polar carboxylic acid group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: The choice of stationary phase is critical for achieving good separation.

C18 (Octadecylsilyl): This is the most common and often the first choice for reversed-phase chromatography due to its high hydrophobicity, which would provide good retention for the phenyl group of the target molecule.

C8 (Octylsilyl): A C8 column offers slightly less retention than a C18 column and can be a good alternative if the retention time on a C18 column is too long.

Phenyl-Hexyl: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions between the stationary phase and the phenyl ring of the analyte. thermofisher.com This can be particularly useful for separating it from other structurally similar compounds.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, with an acidic additive to control the ionization of the carboxylic acid group.

Organic Modifiers: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. rsc.orgnih.govsielc.com Methanol (B129727) can also be used. The proportion of the organic modifier is adjusted to achieve the desired retention time.

Acidic Additives: To ensure the carboxylic acid group is in its protonated, less polar form, an acid is added to the mobile phase. This leads to better peak shape and retention. Common choices include phosphoric acid, formic acid, or trifluoroacetic acid (TFA). nih.govsielc.comsielc.com Formic acid is often preferred when the HPLC system is coupled with a mass spectrometer. sielc.com

Detection:

UV Detection: The presence of the phenyl group in this compound allows for sensitive detection using a UV detector. The wavelength of maximum absorbance should be determined experimentally but is expected to be in the range of 210-260 nm.

Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag can be employed. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with the α-keto acid group to form a highly fluorescent derivative, allowing for detection at very low concentrations. rsc.orgrsc.org

A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (e.g., in a 50:50 ratio) containing 0.1% formic acid, with detection at 220 nm. The gradient and mobile phase composition can then be optimized to achieve the best separation and peak shape.

Table 1: Proposed HPLC Method Parameters for this compound

Parameter Proposed Condition Rationale
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size Good retention for phenyl group
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid Controls ionization, good peak shape
Elution Mode Isocratic or Gradient To optimize separation and run time
Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC

| Detection | UV at 220 nm or Fluorescence post-derivatization | Phenyl group allows UV detection; derivatization for higher sensitivity |

GC-MS is a powerful technique for assessing the purity of a substance by separating volatile compounds and identifying them based on their mass spectra. However, this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and ketone functional groups. researchgate.netsigmaaldrich.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. researchgate.netsigmaaldrich.com

Derivatization: The goal of derivatization is to replace the active hydrogens in the carboxylic acid group, and potentially the enolizable hydrogen of the keto group, with nonpolar groups.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. researchgate.netsigmaaldrich.com This is a widely used technique for the analysis of organic acids. nih.gov

Esterification: The carboxylic acid can be converted to its methyl ester using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. This increases the volatility of the compound.

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and any impurities present.

The purity of the this compound sample can be determined by the relative area of its peak in the total ion chromatogram. The mass spectrum of the main peak can be compared with a reference spectrum or with predicted fragmentation patterns to confirm its identity.

Table 2: Predicted Mass Spectral Data for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]+ 207.10158
[M+Na]+ 229.08352
[M-H]- 205.08702
[M+H-H2O]+ 189.09156

Data sourced from PubChem and predicted using CCSbase. uni.lu

Advanced Spectrometric Approaches for Qualitative and Quantitative Analysis

Beyond standard detection methods, advanced spectrometric techniques offer enhanced capabilities for the detailed analysis of this compound.

Tandem Mass Spectrometry (MS/MS): This technique, often coupled with HPLC (LC-MS/MS), provides a high degree of selectivity and sensitivity for both qualitative and quantitative analysis. numberanalytics.com In an LC-MS/MS experiment, the parent ion of the target compound is selected in the first mass analyzer, fragmented, and the resulting daughter ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and can be used for accurate quantification even in complex matrices. For qualitative analysis, the fragmentation pattern provides valuable structural information. For this compound, characteristic losses would be expected, such as the loss of water (H₂O) and carbon dioxide (CO₂).

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, coupled with HPLC, provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of the compound and for identifying unknown impurities. The high resolution of these instruments also helps to differentiate the analyte from interfering species with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. iitm.ac.in

¹H NMR: Would provide information on the number and types of protons and their connectivity. The aromatic protons, the methylene (B1212753) protons, and the methyl protons would all have characteristic chemical shifts and splitting patterns.

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the keto and carboxylic acid groups, the carbons of the phenyl ring, and the aliphatic carbons.

These advanced spectrometric methods, often used in combination, provide a comprehensive toolkit for the unambiguous identification, structural characterization, and precise quantification of this compound.

Validation of Analytical Methods for Robustness and Reproducibility

To ensure that an analytical method is suitable for its intended purpose, it must be validated. actascientific.compharmaguideline.com Method validation is a regulatory requirement in many industries and provides documented evidence that the method is reliable. pharmaguideline.comresearchgate.net The key parameters for validation are defined by the International Council for Harmonisation (ICH) guidelines and include the following: actascientific.comresearchgate.net

Specificity/Selectivity: This is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. actascientific.com For an HPLC method, this would be demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. actascientific.com This is typically demonstrated by analyzing a series of standards of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.

Accuracy: This refers to the closeness of the measured value to the true value. actascientific.com It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery.

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. actascientific.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. actascientific.com For an HPLC method, this could involve varying the mobile phase composition, pH, flow rate, or column temperature. This provides an indication of the method's reliability during normal use.

By systematically evaluating these parameters, the analytical methods for this compound can be shown to be robust and reproducible, ensuring the generation of high-quality, reliable data.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Phosphoric acid
Formic acid
Trifluoroacetic acid (TFA)
1,2-diamino-4,5-methylenedioxybenzene (DMB)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Diazomethane
Water

Q & A

Q. What synthetic routes are recommended for 4-methyl-2-oxo-4-phenylpentanoic acid under laboratory conditions?

  • Methodological Answer : A two-step approach is often employed:

Knoevenagel condensation : React 4-methylpentanoic acid derivatives with benzaldehyde analogs to introduce the phenyl group.

Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to convert the alcohol intermediate to the ketone group.
Side reactions, such as over-oxidation or decarboxylation, can be mitigated by controlling reaction time and temperature . For stereochemical control, chiral catalysts or protecting groups may be required, as seen in multicomponent reaction frameworks .

Q. How can researchers ensure the purity of this compound using analytical techniques?

  • Methodological Answer : A combination of techniques is recommended:
  • Liquid Chromatography-Mass Spectrometry (LC/MS-UV) : Confirm molecular weight (expected m/z ~192.21 for C11_{11}H12_{12}O3_3) and detect impurities ≥90% purity, as validated for structurally similar oxo-pentanoic acids .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to verify substituent positions (e.g., phenyl and methyl groups) .
  • HPLC with UV detection : Monitor retention times against certified standards (e.g., 4-oxo-5-phenylpentanoic acid, CAS 3183-15-1) .

Q. What safety protocols are critical during the synthesis of this compound?

  • Methodological Answer : Adhere to OSHA guidelines and laboratory best practices:
  • Use fume hoods and engineering controls to limit airborne exposure.
  • Wear PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Implement emergency showers/eye wash stations and train personnel in hazard response .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : The stereochemical configuration (R/S) at the 4-methyl and 2-oxo positions dictates reaction pathways:
  • Enantioselective synthesis : Chiral catalysts (e.g., L-proline) enhance stereocontrol in reactions like Mannich or Ugi, as demonstrated in analogous pentanoic acid derivatives .
  • Steric effects : Bulky substituents (e.g., phenyl groups) can hinder nucleophilic attack, requiring solvent optimization (e.g., DMF or THF) to improve yield .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Address discrepancies through:
  • Systematic replication : Vary experimental conditions (pH, temperature) to identify confounding factors .
  • Advanced spectroscopy : Use time-resolved fluorescence or microspectroscopic imaging to probe interactions with biological targets (e.g., enzymes) .
  • Meta-analysis : Cross-reference data from PubChem, ECHA, and FDA GSRS to validate biological activity claims .

Q. How can researchers design experiments to study degradation pathways of this compound?

  • Methodological Answer : A tiered approach is recommended:

Oxidative degradation : Expose the compound to H2_2O2_2 or UV light and analyze products via GC-MS .

Enzymatic assays : Incubate with liver microsomes to simulate metabolic breakdown and identify metabolites (e.g., hydroxylated derivatives) .

Computational modeling : Predict degradation intermediates using software like Gaussian or COSMO-RS, leveraging InChI key data (e.g., BTYNIXLFWOXXQU-UHFFFAOYSA-M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.